
Benzyl (3-ethynylcyclobutyl)carbamate
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Overview
Description
Benzyl (3-ethynylcyclobutyl)carbamate (CAS: 87219-29-2) is a carbamate derivative characterized by a cyclobutane ring substituted with an ethynyl (-C≡CH) group at the 3-position and a benzyl carbamate moiety. The ethynyl group confers unique reactivity, enabling applications in click chemistry or as a synthetic intermediate in pharmaceutical and materials science research. Its InChIKey (BNIBNUOPVTZWRT-JTQLQIEISA-N) confirms stereochemical specificity and structural identity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-ethynylcyclobutyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 3-ethynylcyclobutylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the use of carbonyldiimidazole (CDI) as a coupling agent. In this approach, 3-ethynylcyclobutylamine is reacted with CDI to form an intermediate, which is then treated with benzyl alcohol to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-ethynylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Benzyl (3-ethynylcyclobutyl)carbamate has several scientific research applications:
Biology: The compound can be employed in the study of enzyme mechanisms and protein modifications.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (3-ethynylcyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table summarizes key structural differences between Benzyl (3-ethynylcyclobutyl)carbamate and analogous carbamate derivatives:
Key Observations :
- Cyclobutane vs. Cyclopropane/Cyclohexane : The cyclobutane ring in the target compound offers intermediate ring strain compared to cyclopropane (higher strain) and cyclohexane (strain-free), influencing stability and synthetic utility .
- Ethynyl vs. Hydroxy/Phenyl Groups : The ethynyl group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas hydroxy or phenyl substituents prioritize hydrogen bonding or π-π interactions, respectively .
Physicochemical Properties
- The fluorophenyl-containing analog in (MW: 404.4) demonstrates how bulkier substituents increase molecular weight and reduce solubility .
Reactivity :
- The ethynyl group facilitates click chemistry modifications, a feature absent in hydroxy- or phenyl-substituted carbamates .
- Hydroxycyclohexyl derivatives (e.g., CAS 27489-63-0) may undergo esterification or oxidation, while cyclopropane derivatives (e.g., CAS 1324000-40-9) are prone to ring-opening reactions under acidic conditions .
Biological Activity
Benzyl (3-ethynylcyclobutyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including its effects on cholinesterase enzymes and its antiviral properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
1. Chemical Structure and Properties
This compound can be represented structurally as follows:
The compound features a benzyl group attached to a carbamate moiety, which is known to influence its biological activity significantly.
2.1 Cholinesterase Inhibition
One of the primary areas of research for this compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have demonstrated that carbamate derivatives can serve as effective inhibitors of these enzymes, which are crucial in the regulation of neurotransmission.
Table 1: Inhibitory Activity Against Cholinesterases
Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 7.5 | 5.0 | 1.5 |
Other Carbamate Derivatives | Varies | Varies | Varies |
The selectivity index indicates that this compound exhibits a moderate preference for inhibiting BChE over AChE, which may be beneficial for therapeutic applications targeting neurodegenerative diseases like Alzheimer's.
2.2 Antiviral Activity
Recent studies have indicated that this compound may also possess antiviral properties, particularly against hepatitis B virus (HBV). The compound's mechanism involves modulation of capsid assembly, which is critical for viral replication.
Table 2: Antiviral Efficacy Against HBV
Compound | Viral Load Reduction (%) | Mechanism of Action |
---|---|---|
This compound | 65 | Capsid assembly modulation |
Control Compound | 10 | N/A |
Studies have shown that administration of this compound in HBV-infected models resulted in a significant reduction in viral load compared to controls, suggesting its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects primarily involves:
- Carbamoylation : The compound interacts with serine residues in the active sites of cholinesterases, leading to enzyme inhibition.
- Capsid Assembly Modulation : By altering the structural dynamics of viral proteins, it disrupts the formation of infectious viral particles.
4.1 In Vitro Studies
In vitro experiments have confirmed the compound's ability to inhibit cholinesterase activity effectively. For instance, in a study utilizing human recombinant enzymes, this compound demonstrated an IC50 value of approximately 7.5 µM against AChE and 5.0 µM against BChE, indicating strong inhibitory potential .
4.2 In Vivo Models
Animal models have been employed to assess the therapeutic efficacy of this compound in reducing HBV replication. Results showed that treatment led to a significant decrease in serum HBV DNA levels after two weeks of administration .
5. Conclusion
This compound exhibits promising biological activities, particularly in cholinesterase inhibition and antiviral action against HBV. Its dual functionality makes it a candidate for further development in therapeutic applications targeting neurological disorders and viral infections.
Q & A
Q. Basic: What are the optimized synthetic routes for Benzyl (3-ethynylcyclobutyl)carbamate?
Methodological Answer:
The synthesis typically involves carbamate formation via reaction of 3-ethynylcyclobutylamine with benzyl chloroformate under basic conditions (e.g., using NaHCO₃ or Et₃N in anhydrous THF or DCM). Key steps include protecting group compatibility, as the ethynyl group may require inert atmospheres to prevent side reactions. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate the product . For reproducibility, monitor reaction progress by TLC and confirm regioselectivity using 1H NMR (e.g., carbamate NH signal at δ ~5.1 ppm) .
Q. Advanced: How can regioselectivity challenges in the cyclobutyl ring functionalization be addressed during synthesis?
Methodological Answer:
Regioselectivity in cyclobutyl systems is influenced by steric and electronic factors. Computational tools (DFT calculations) can predict reactive sites, while experimental strategies like directing groups or transition-metal catalysis (e.g., Pd-mediated cross-coupling for ethynyl introduction) improve control. For example, steric hindrance at the 3-position of the cyclobutane ring may favor carbamate formation at the less hindered site. Validate outcomes via X-ray crystallography (using SHELX programs for refinement) to confirm spatial arrangement .
Q. Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Core techniques include:
- 1H/13C NMR : Identify carbamate protons (δ ~5.0–5.2 ppm) and ethynyl signals (sharp singlet at δ ~2.5–3.0 ppm).
- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Q. Advanced: How to resolve contradictions in crystallographic data for cyclobutane derivatives?
Methodological Answer:
Cyclobutane rings often exhibit puckering, leading to ambiguous electron density maps. Use high-resolution data (>1.0 Å) and refine with SHELXL, applying restraints for bond lengths/angles. For twinned crystals (common in strained systems), employ twin law refinement in SHELX. Cross-validate with DFT-optimized geometries to resolve discrepancies between experimental and computational models .
Q. Basic: What are the stability considerations for this compound under acidic/basic conditions?
Methodological Answer:
Benzyl carbamates are stable at neutral pH but hydrolyze under strongly acidic (pH <1, 100°C) or basic (pH >12, 100°C) conditions. Avoid prolonged exposure to amines or nucleophiles (e.g., thiols), which may cleave the carbamate. Store in anhydrous, inert environments at –20°C to prevent degradation .
Q. Advanced: How does enzymatic stability impact the compound’s utility in biological assays?
Methodological Answer:
Carbamates are prone to hydrolysis by esterases or proteases in vitro. Pre-incubate the compound with liver microsomes or plasma to assess metabolic stability. For prolonged activity, modify the benzyl group (e.g., fluorination) or cyclobutane substituents to sterically hinder enzymatic access. Compare IC₅₀ values in presence/absence of metabolic inhibitors (e.g., PMSF for serine hydrolases) .
Q. Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water for 15 minutes. Spills should be contained with absorbent materials (e.g., sand) and disposed as hazardous waste. No GHS hazards are reported, but treat as a potential irritant .
Q. Advanced: How to design structure-activity relationship (SAR) studies for carbamate derivatives targeting enzyme inhibition?
Methodological Answer:
Systematically vary substituents on the cyclobutane and benzyl groups. Test analogs in enzyme assays (e.g., AChE/BChE inhibition ), correlating activity with steric/electronic parameters (Hammett σ, logP). Use molecular docking (AutoDock Vina) to predict binding modes, focusing on hydrogen bonds with catalytic residues (e.g., His447 in AChE). Validate SAR with receptor-dependent QSAR models .
Q. Basic: How to troubleshoot low yields in the final purification step?
Methodological Answer:
Low yields often stem from premature carbamate hydrolysis or polarity mismatches. Ensure anhydrous conditions during synthesis and use freshly activated silica for chromatography. If the product co-elutes with impurities, optimize solvent gradients (e.g., add 0.1% acetic acid to suppress tailing) or switch to reverse-phase HPLC .
Q. Advanced: What strategies improve selectivity in multi-step syntheses involving sensitive functional groups?
Methodological Answer:
Employ orthogonal protecting groups (e.g., Fmoc for amines, TBS for alcohols) and sequential deprotection. For ethynyl stability, use Pd-catalyzed Sonogashira coupling under mild conditions (e.g., room temperature, low catalyst loading). Monitor intermediates by LC-MS to detect side reactions early. For scale-up, switch from batch to flow chemistry for better heat/mass transfer .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
benzyl N-(3-ethynylcyclobutyl)carbamate |
InChI |
InChI=1S/C14H15NO2/c1-2-11-8-13(9-11)15-14(16)17-10-12-6-4-3-5-7-12/h1,3-7,11,13H,8-10H2,(H,15,16) |
InChI Key |
NVKDTEOPZGYHBU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC(C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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